An In-depth Technical Guide to N-(2,4-Dimethylphenyl)formamide-d9
An In-depth Technical Guide to N-(2,4-Dimethylphenyl)formamide-d9
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of N-(2,4-Dimethylphenyl)formamide-d9. It is intended for researchers, scientists, and professionals in drug development and environmental analysis who are working with or have an interest in this stable isotope-labeled compound.
Core Chemical Properties
N-(2,4-Dimethylphenyl)formamide-d9 is the deuterated analog of N-(2,4-Dimethylphenyl)formamide, a known impurity and degradation product of the pesticide Amitraz.[1][2] The incorporation of nine deuterium (B1214612) atoms makes it a valuable internal standard for quantitative mass spectrometry-based studies.
| Property | Value | Source |
| IUPAC Name | N-[2,3,5-trideuterio-4,6-bis(trideuteriomethyl)phenyl]formamide | [1][3] |
| CAS Number | Not available for deuterated form; 60397-77-5 for non-deuterated | [4][5][6][7][8][9] |
| Molecular Formula | C₉H₂D₉NO | [1][2] |
| Molecular Weight | 158.25 g/mol | [1][2] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 113-115 °C | [1] |
| Solubility | Slightly soluble in dimethyl sulfoxide (B87167) and methanol (B129727) | [1] |
| InChI Key | JOFDPSBOUCXJCC-XVGWXEQOSA-N | [1][2][3] |
Synthesis and Experimental Protocols
The synthesis of N-(2,4-Dimethylphenyl)formamide-d9 typically involves the formylation of deuterated 2,4-dimethylaniline (B123086). A common laboratory-scale procedure is outlined below.
Synthesis of N-(2,4-Dimethylphenyl)formamide-d9
Principle: This synthesis involves the reaction of 2,4-dimethylaniline with formic anhydride (B1165640).[1] The use of a deuterated starting material or a deuterating agent in a later step leads to the final deuterated product.
Materials:
-
Formic anhydride
-
Anhydrous diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve 2,4-dimethylaniline-d9 in anhydrous diethyl ether in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add formic anhydride to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Biological Significance and Metabolic Pathway
N-(2,4-Dimethylphenyl)formamide is a primary metabolite of the formamidine (B1211174) pesticide Amitraz.[4][10] Amitraz is used in agriculture and veterinary medicine to control mites and ticks.[4] In biological systems and under certain environmental conditions, Amitraz hydrolyzes to form N-(2,4-Dimethylphenyl)formamide and other metabolites.[4][10] Due to its role as a metabolite, N-(2,4-Dimethylphenyl)formamide-d9 is an essential tool for metabolic and environmental fate studies of Amitraz.
Analytical Methodologies
The quantification of N-(2,4-Dimethylphenyl)formamide in various matrices is crucial for regulatory monitoring and research. The use of N-(2,4-Dimethylphenyl)formamide-d9 as an internal standard is the gold standard for accurate quantification by isotope dilution mass spectrometry.
LC-MS/MS Analysis
Principle: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for the determination of N-(2,4-Dimethylphenyl)formamide. The deuterated internal standard is spiked into the sample, and the ratio of the analyte to the internal standard is used for quantification.
Sample Preparation (QuEChERS Method):
-
Homogenize the sample matrix (e.g., fruit, soil, honey).
-
Weigh a representative portion of the homogenized sample into a centrifuge tube.
-
Add a known amount of N-(2,4-Dimethylphenyl)formamide-d9 internal standard solution.
-
Add acetonitrile (B52724) and appropriate salts for extraction and partitioning.
-
Shake vigorously and centrifuge.
-
Take an aliquot of the supernatant for cleanup by dispersive solid-phase extraction (d-SPE).
-
Centrifuge and filter the supernatant for LC-MS/MS analysis.
LC-MS/MS Parameters:
-
Column: A C18 reversed-phase column is typically used.[11]
-
Mobile Phase: A gradient of water and methanol or acetonitrile, often with a modifier like formic acid or ammonium (B1175870) formate.[12]
-
Ionization: Electrospray ionization (ESI) in positive mode.[11]
-
Mass Transitions:
-
N-(2,4-Dimethylphenyl)formamide: m/z 150 -> 107[12]
-
N-(2,4-Dimethylphenyl)formamide-d9: The precursor ion will be approximately m/z 159, with the product ion also showing a corresponding mass shift.
-
Applications
N-(2,4-Dimethylphenyl)formamide-d9 serves several critical roles in scientific research and analysis:
-
Reference Standard: It is used as a certified reference material for the detection and quantification of its non-deuterated counterpart in environmental and food samples.[1]
-
Metabolic Studies: Its use as an internal standard allows for the accurate tracing and quantification of Amitraz metabolism in various biological systems.
-
Pharmaceutical Intermediate: The non-deuterated form is an intermediate in the synthesis of various biologically active compounds and pharmaceuticals.[1]
Safety and Handling
Recommended Handling Procedures:
-
Use only in a well-ventilated area or under a chemical fume hood.[13]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[13]
-
Avoid inhalation of dust and contact with skin and eyes.[13]
-
Wash hands thoroughly after handling.[14]
-
Store in a tightly closed container in a cool, dry place.[13]
Conclusion
N-(2,4-Dimethylphenyl)formamide-d9 is an indispensable tool for the accurate quantification of the corresponding Amitraz metabolite. Its stable isotope label ensures high precision in mass spectrometry-based analytical methods. A thorough understanding of its chemical properties, synthesis, and analytical applications is essential for researchers in environmental science, food safety, and pharmacology. Proper handling and safety precautions are paramount when working with this compound and its non-deuterated analog.
References
- 1. Buy N-(2,4-Dimethylphenyl)formamide-d9 [smolecule.com]
- 2. N-(2,4-Dimethylphenyl)formamide-d9 | CymitQuimica [cymitquimica.com]
- 3. N-(2,4-Dimethylphenyl)formamide-d9 | Benchchem [benchchem.com]
- 4. N-(2,4-Dimethylphenyl)formamide | 60397-77-5 | Benchchem [benchchem.com]
- 5. scbt.com [scbt.com]
- 6. N-(2,4-Dimethylphenyl)formamide | LGC Standards [lgcstandards.com]
- 7. N-(2,4-二甲基苯基)甲酰胺 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. N-(2,4-DIMETHYLPHENYL)FORMAMIDE | 60397-77-5 [chemicalbook.com]
- 9. N-(2,4-DIMETHYLPHENYL)FORMAMIDE Four Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 10. mdpi.com [mdpi.com]
- 11. N-(2,4-Dimethylphenyl)formamide | C9H11NO | CID 92363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. eurl-pesticides.eu [eurl-pesticides.eu]
- 13. fishersci.com [fishersci.com]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
